4,5,6,7-Tetrafluoro-3-bromoindole
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Overview
Description
4,5,6,7-Tetrafluoro-3-bromoindole is a fluorinated indole derivative. Indoles are a significant class of heterocyclic compounds that are widely studied due to their presence in many natural products and pharmacologically active molecules. The addition of fluorine atoms to the indole structure can significantly alter its chemical properties, making it a valuable compound for various applications in scientific research and industry .
Preparation Methods
The synthesis of 4,5,6,7-tetrafluoro-3-bromoindole typically involves the fluorination of indole derivatives. One common approach is the electrophilic fluorination of indole using reagents such as trifluoromethyl hypofluorite (CF₃OF) or cesium fluoroxysulfate (CsOSO₃F). For instance, starting from 1-pentafluorophenyl-2-amino-ethanol, heating in dimethylformamide can yield 4,5,6,7-tetrafluoroindole . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production and cost-efficiency.
Chemical Reactions Analysis
4,5,6,7-Tetrafluoro-3-bromoindole undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with electrophiles under basic conditions to form N-substituted derivatives.
Cross-Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include palladium catalysts for cross-coupling and various electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5,6,7-Tetrafluoro-3-bromoindole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrafluoro-3-bromoindole involves its interaction with molecular targets through its fluorinated indole structure. The presence of fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
4,5,6,7-Tetrafluoro-3-bromoindole is unique due to the presence of four fluorine atoms on the benzene ring, which significantly alters its chemical properties compared to non-fluorinated indoles. Similar compounds include:
4,5,6,7-Tetrafluoroindole: Lacks the bromine atom but shares the fluorinated benzene ring.
3-Bromoindole: Lacks the fluorine atoms but has the bromine substitution at the 3-position.
Fluorinated Pyrrolopyrimidines: These compounds also contain fluorine atoms and are studied for their biological activities.
The unique combination of fluorine and bromine in this compound makes it a valuable compound for various specialized applications.
Properties
Molecular Formula |
C8H2BrF4N |
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Molecular Weight |
268.01 g/mol |
IUPAC Name |
3-bromo-4,5,6,7-tetrafluoro-1H-indole |
InChI |
InChI=1S/C8H2BrF4N/c9-2-1-14-8-3(2)4(10)5(11)6(12)7(8)13/h1,14H |
InChI Key |
SQWUYBNSGPGJRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1)C(=C(C(=C2F)F)F)F)Br |
Origin of Product |
United States |
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